(2R)-2-aminopropanenitrile
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Overview
Description
®-alpha-aminopropionitrile is an organic compound with the molecular formula C3H6N2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
®-alpha-aminopropionitrile can be synthesized through several methods. One common approach involves the reaction of ®-alpha-amino acids with cyanogen bromide. This reaction typically requires a solvent such as acetonitrile and is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, ®-alpha-aminopropionitrile can be produced using large-scale chemical reactors. The process often involves the use of catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-alpha-aminopropionitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert ®-alpha-aminopropionitrile into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Produces nitriles or amides.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-alpha-aminopropionitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-alpha-aminopropionitrile exerts its effects involves interactions with various molecular targets. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and potential medicinal applications.
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-aminopropionitrile: The enantiomer of ®-alpha-aminopropionitrile, with similar chemical properties but different biological activities.
Beta-aminopropionitrile: A structural isomer with different reactivity and applications.
Alpha-aminobutyronitrile: Another related compound with a longer carbon chain.
Uniqueness
®-alpha-aminopropionitrile is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. This makes it a valuable compound for research and industrial applications where chirality is important.
Properties
Molecular Formula |
C3H6N2 |
---|---|
Molecular Weight |
70.09 g/mol |
IUPAC Name |
(2R)-2-aminopropanenitrile |
InChI |
InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3/t3-/m1/s1 |
InChI Key |
UAMZETBJZRERCQ-GSVOUGTGSA-N |
SMILES |
CC(C#N)N |
Isomeric SMILES |
C[C@H](C#N)N |
Canonical SMILES |
CC(C#N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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